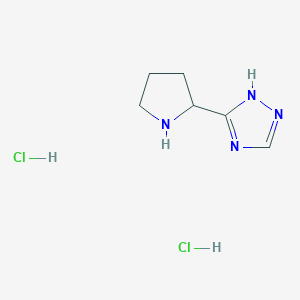

3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride

Description

Properties

IUPAC Name |

5-pyrrolidin-2-yl-1H-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-2-5(7-3-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFNFNYRBOMTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of a pyrrolidine derivative, which is then reacted with a triazole precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted products.

Scientific Research Applications

Antimicrobial Properties

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride has shown significant antimicrobial activity against various bacterial strains. Its triazole structure is known for conferring antifungal properties as well, making it a candidate for treating fungal infections.

| Biological Activity | Target Organisms | Efficacy |

|---|---|---|

| Antibacterial | Various bacteria | Effective |

| Antifungal | Fungal strains | Promising |

Anti-inflammatory Effects

Research indicates that derivatives of 1,2,4-triazole, including 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride, exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These compounds have been shown to reduce pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages .

| Activity | COX Inhibition | Mechanism |

|---|---|---|

| COX-1 Inhibition | High | Competitive inhibition |

| COX-2 Inhibition | Selective | Modulation of inflammatory pathways |

Neuroprotective Potential

The compound has also been explored for its neuroprotective effects. Studies suggest that triazole derivatives can inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's disease. This mechanism may help mitigate neurotoxicity associated with protein aggregation .

| Neuroprotective Mechanism | Effect Observed |

|---|---|

| Inhibition of alpha-synuclein aggregation | Reduced neurotoxicity |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various triazole derivatives, 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride was found to exhibit potent activity against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.

Case Study 2: Anti-inflammatory Action

A recent investigation into the anti-inflammatory properties of triazole derivatives revealed that 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride effectively inhibited COX enzymes in vitro. This led to decreased production of inflammatory mediators in macrophage cultures stimulated with lipopolysaccharides .

Case Study 3: Neuroprotection

Research focused on neuroprotective agents highlighted the potential of triazole compounds to prevent alpha-synuclein aggregation. In vivo studies demonstrated that treatment with 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride resulted in improved motor functions in animal models of Parkinson's disease .

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinyl-Substituted 1,2,4-Triazole Derivatives

4-Methyl-3-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole Dihydrochloride

- Molecular Formula : C₇H₁₄Cl₂N₄

- Molecular Weight : 225.12 g/mol

- CAS : EN300-27112816

- Structural Differences : A methyl group at position 4 of the triazole ring and a stereospecific (2R)-pyrrolidin-2-yl substituent.

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride

- Molecular Formula : C₉H₁₆Cl₂N₄O

- Molecular Weight : 255.14 g/mol

- CAS : 1909294-13-8

- Structural Differences : A methoxy group at position 4 of the pyrrolidine ring and a methyl group at position 3 of the triazole.

- This compound is highlighted for applications in neurological and metabolic drug development .

Triazole Derivatives with Aromatic Substituents

3-Amino-5-[4-Chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole

- Activity : Demonstrated anticonvulsant activity with an ED₅₀ of 1.4 mg/kg in mice, comparable to diazepam (ED₅₀ = 1.2 mg/kg) .

- Structural Differences: Bulky 4-chloro-2-fluorophenoxyphenyl substituent replaces pyrrolidine.

- Impact : The aromatic group enhances lipophilicity, improving blood-brain barrier penetration but reducing conformational flexibility compared to pyrrolidine analogs .

S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol

- Structural Differences : Combines a 4-chlorophenyl group and pyrrole-thiol moiety.

Heterocyclic Ring Variants

3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole Dihydrochloride

- Molecular Formula : C₆H₁₀Cl₂N₄

- CAS : EN300-384271

- Structural Differences : Azetidine (four-membered ring) replaces pyrrolidine.

Data Table: Key Structural and Pharmacological Comparisons

Biological Activity

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of a pyrrolidine ring and a triazole structure, which contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride is C7H14Cl2N4. The presence of the pyrrolidine moiety enhances the solubility and stability of the compound, making it suitable for various biological applications. The triazole ring, characterized by three nitrogen atoms and two carbon atoms, is often associated with antimicrobial and antifungal activities.

Antimicrobial Activity

Research indicates that 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including multidrug-resistant Staphylococcus aureus. Studies have demonstrated that compounds with similar triazole structures possess antifungal properties as well.

Table 1: Antimicrobial Activity of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole Dihydrochloride

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus (MDR) | Effective |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Limited |

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound. For instance, it has been evaluated against A549 human lung adenocarcinoma cells. The compound's mechanism involves modulating specific molecular targets that are critical in cancer cell proliferation. Although results vary, some derivatives have shown promising cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells .

Table 2: Summary of Anticancer Activity Studies

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole | A549 | 64 | |

| Control (Cisplatin) | A549 | 70 | Standard Treatment |

The biological activity of 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride is attributed to its interaction with various biological targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The pyrrolidine ring enhances binding affinity and selectivity while the triazole ring participates in hydrogen bonding and other interactions that facilitate biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : In a study assessing the efficacy against multidrug-resistant pathogens, 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride demonstrated notable effectiveness against strains resistant to conventional antibiotics.

- Anticancer Evaluation : A comparative study showed that modifications in the substituents on the triazole ring significantly affected the anticancer activity against A549 cells. Certain substitutions led to enhanced cytotoxic effects compared to unmodified analogs .

Q & A

Q. What are the established synthetic routes for 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves condensation reactions between pyrrolidine derivatives and triazole precursors. For example, refluxing 4-amino-triazole intermediates with substituted aldehydes in ethanol, catalyzed by glacial acetic acid, has been effective for analogous compounds . Optimization strategies include:

- Solvent selection : Absolute ethanol minimizes side reactions.

- Catalyst use : Glacial acetic acid enhances protonation of intermediates.

- Purification : Vacuum evaporation followed by filtration yields solids with >85% purity. Characterization via LC-MS and ¹H-NMR is critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride, and how do they address structural ambiguity?

A multi-technique approach is required:

- Elemental analysis : Validates empirical formula (e.g., C:H:N:Cl ratios).

- ¹H-NMR : Resolves pyrrolidine ring conformation and triazole proton environments.

- LC-MS : Confirms molecular weight and detects impurities.

Cross-referencing data from these methods reduces ambiguity, particularly in distinguishing regioisomers or salt forms .

Q. How can preliminary biological activity screening be designed for this compound?

Initial screening should focus on:

- Molecular docking : Predict binding affinity to target proteins (e.g., enzymes in microbial pathways).

- ADME analysis : Assess solubility, permeability, and metabolic stability in silico.

- In vitro assays : Test antimicrobial or enzyme inhibition activity at varying concentrations (e.g., 1–100 µM). Prioritize targets based on structural similarity to known bioactive triazoles .

Advanced Research Questions

Q. How can conflicting data in existing literature about the compound’s bioactivity be systematically addressed?

Contradictions often arise from methodological variability. Resolve them by:

- Comparative studies : Replicate experiments under standardized conditions (e.g., pH, temperature).

- Meta-analysis : Statistically aggregate data from multiple sources to identify trends.

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) to trace metabolic pathways and validate hypothesized modes of action .

Q. What theoretical frameworks guide the investigation of this compound’s molecular interactions?

Research should align with:

- Molecular orbital theory : Predict reactivity via HOMO-LUMO gaps.

- Pharmacokinetic models : Link structural features (e.g., dihydrochloride salt) to absorption profiles.

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., pyrrolidine ring substitution) with biological endpoints .

Q. What advanced techniques are recommended for elucidating the compound’s supramolecular interactions in solid-state or solution phases?

- X-ray crystallography : Resolve 3D structure and hydrogen-bonding networks (e.g., dihydrochloride counterion interactions) .

- Molecular dynamics simulations : Model solvation effects and stability in physiological buffers.

- Solid-state NMR : Probe crystallinity and polymorphic variations, which impact solubility and bioavailability .

Q. How can interdisciplinary approaches (e.g., chemical engineering) enhance scalable synthesis or formulation?

Integrate methodologies such as:

Q. What safety protocols are critical for handling and disposing of this compound in research settings?

- Waste segregation : Store chemically contaminated waste separately and engage certified disposal services.

- Hazard mitigation : Use fume hoods during synthesis and label containers with GHS-compliant warnings.

- Documentation : Maintain logs of usage, storage conditions, and disposal dates to comply with institutional safety policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.